2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Description
2-{3-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a pyrazolo[1,5-a]pyrimidine derivative characterized by an ethanol moiety at position 6 and an amino group at position 3 of the bicyclic core. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C8H14N4O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h4,6,10,13H,1-3,5,9H2 |
InChI Key |
HOFDDGKTIYNQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=C(C=N2)N)N1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclocondensation of 3-aminopyrazole with appropriate electrophilic reagents. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent reduction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 6 of the pyrazolo[1,5-a]pyrimidine core significantly impact physicochemical properties. Key comparisons include:
*Molecular weight inferred from analog in ; exact value for the target compound may vary slightly.
- Amino vs. Methyl at Position 3: The amino group in the target compound introduces higher polarity compared to the methyl group in , likely enhancing water solubility and hydrogen-bonding capacity.
Biological Activity
2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the pyrazolo[1,5-a]pyrimidine class, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 182.22 g/mol. The compound features a unique structure that allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N4O |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
| InChI Key | HOFDDGKTIYNQFQ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to significant alterations in cellular processes such as cell cycle progression and apoptosis.
Enzyme Inhibition
Studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit various kinases and phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For instance, certain derivatives have been reported to selectively inhibit PDE7, which is associated with inflammatory diseases .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties. For example, a study screened a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols for their effects on MDA-MB-231 human breast cancer cells using the MTT assay. Although none showed significant growth inhibition alone, these findings suggest potential when combined with other therapeutic agents .
Anti-inflammatory and Antimicrobial Properties
Pyrazolo compounds have also been linked to anti-inflammatory and antimicrobial activities. The presence of the amino group in this compound enhances its interaction with biological targets involved in inflammatory responses .
Case Studies
Case Study 1: Anticancer Screening
A recent study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that while some compounds showed promise in inhibiting cell growth at specific concentrations (e.g., YM155 as a positive control), the activity varied significantly across different derivatives .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory profile of pyrazolo derivatives. The study found that certain compounds effectively inhibited aurora kinases involved in cancer cell proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
